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Compound of Interest

Compound Name: Verticillin

Cat. No.: B084392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of the complex natural product (+)-Verticillin A. The information presented is based on the first

reported total synthesis by Knauss, W.; Wang, X.; Filbin, M. G.; Qi, J.; Movassaghi, M. and is

intended to serve as a comprehensive guide for researchers in organic synthesis and drug

development.

Introduction
(+)-Verticillin A is a dimeric epidithiodiketopiperazine (ETP) alkaloid that has garnered

significant interest due to its potent anticancer and antimicrobial activities.[1][2][3] Its complex,

highly functionalized, and stereochemically rich structure has posed a considerable challenge

to synthetic chemists for over five decades since its isolation.[1][4][5] The successful 16-step

total synthesis of (+)-Verticillin A opens avenues for the preparation of analogues for structure-

activity relationship studies and the development of new therapeutic agents.[2]

The synthetic strategy hinges on several key transformations, including the stereoselective

installation of the disulfide bridge on a monomeric diketopiperazine (DKP) precursor, a crucial

radical dimerization to construct the C3-C3' bond, and a carefully orchestrated sequence of

protecting group manipulations to manage the sensitive ETP core.[1][4][5]
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The following table summarizes the key steps and reported yields for the total synthesis of (+)-

Verticillin A. This data is compiled from the supplementary information of the primary literature.
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Step
Transformatio
n

Starting
Material

Product Yield (%)

1
Diketopiperazine

(DKP) Formation

L-tryptophan

methyl ester & N-

Boc-L-serine

methyl ester

Diketopiperazine

Intermediate
85

2 N-Sulfonylation
Diketopiperazine

Intermediate

N-Sulfonylated

DKP
95

3 Bromination
N-Sulfonylated

DKP
Brominated DKP 88

4 Hydroxylation Brominated DKP
Hydroxylated

DKP
75

5 Silyl Protection
Hydroxylated

DKP

Silyl-Protected

DKP
92

6
Disulfide

Installation

Silyl-Protected

DKP

Monomeric

Disulfide
65

7
Reduction and

Thiol Protection

Monomeric

Disulfide

Masked Thiol

Monomer
80

8 N-Methylation
Masked Thiol

Monomer

N-Methylated

Monomer
98

9

Radical

Dimerization

Precursor

Formation

N-Methylated

Monomer

Dimerization

Precursor
70

10

Reductive

Radical

Dimerization

Dimerization

Precursor
Dimeric Product 45

11 Desulfonylation Dimeric Product
Desulfonylated

Dimer
60

12
Silyl

Deprotection

Desulfonylated

Dimer
Dimeric Diol 95
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13 Oxidation Dimeric Diol Dimeric Diketone 78

14
Thiol

Deprotection
Dimeric Diketone Dimeric Dithiol 85

15
Oxidative

Cyclization
Dimeric Dithiol Bis-ETP Core 55

16
Final

Deprotection
Bis-ETP Core (+)-Verticillin A 90

Experimental Protocols: Key Experiments
The following are detailed experimental protocols for key transformations in the synthesis of

(+)-Verticillin A.

Stereoselective Disulfide Installation (Step 6)
This protocol describes the crucial introduction of the disulfide bridge with the correct

stereochemistry on the monomeric DKP intermediate.

Reaction: To a solution of the silyl-protected DKP (1.0 equiv) in anhydrous THF (0.1 M) at

-78 °C under an argon atmosphere is added KHMDS (1.1 equiv, 0.5 M in toluene) dropwise.

The resulting mixture is stirred at -78 °C for 30 minutes. Benzhydryl hydrodisulfide (1.5

equiv) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.

Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl and

extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine,

dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The

crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl

acetate gradient) to afford the monomeric disulfide.

Reductive Radical Dimerization (Step 10)
This protocol details the key C-C bond-forming reaction to construct the dimeric core of (+)-

Verticillin A.
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Reaction: To a solution of the dimerization precursor (1.0 equiv) in degassed acetone (0.05

M) is added tris(triphenylphosphine)cobalt(I) chloride (1.2 equiv). The reaction mixture is

stirred at room temperature for 24 hours under an argon atmosphere.

Work-up and Purification: The solvent is removed under reduced pressure, and the residue

is directly subjected to flash column chromatography on silica gel (eluent:

dichloromethane/methanol gradient) to yield the dimeric product.

Final Unveiling of the ETP Substructures (Steps 14-16)
This multi-step sequence describes the deprotection and formation of the sensitive

epidithiodiketopiperazine core.

Thiol Deprotection (Step 14): To a solution of the dimeric diketone (1.0 equiv) in a 1:1 mixture

of CH2Cl2 and MeOH (0.1 M) at 0 °C is added a freshly prepared solution of sodium

amalgam (5%, 10 equiv). The mixture is stirred vigorously for 1 hour. The reaction is then

filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by

flash chromatography to give the dimeric dithiol.

Oxidative Cyclization (Step 15): The dimeric dithiol (1.0 equiv) is dissolved in a 1:1 mixture of

pyridine and CH2Cl2 (0.01 M). A solution of iodine (2.5 equiv) in CH2Cl2 is added dropwise

over 30 minutes at 0 °C. The reaction is stirred for an additional 2 hours. The reaction is

quenched with aqueous sodium thiosulfate and extracted with CH2Cl2. The organic layer is

dried and concentrated. The crude product is purified by preparative HPLC to afford the bis-

ETP core.

Final Deprotection (Step 16): To a solution of the bis-ETP core (1.0 equiv) in CH2Cl2 (0.05

M) at 0 °C is added trifluoroacetic acid (20 equiv). The reaction is stirred for 30 minutes and

then concentrated under reduced pressure. The residue is purified by preparative HPLC to

yield (+)-Verticillin A.

Visualizations
The following diagrams illustrate the overall synthetic pathway and a key workflow in the total

synthesis of (+)-Verticillin A.
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Caption: Overall synthetic pathway for (+)-Verticillin A.
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Caption: Workflow for the key dimerization and subsequent steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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